Quinizarin

Fluoride sensing Fluorescent ensemble Spectrofluorimetry

Researchers requiring selective AhR DNA-binding inhibition encounter limited tool compound availability with verified bioactivity. Quinizarin directly addresses this gap with validated IC50 of ~1 µM against TCDD-induced AhR activation. • AhR Inhibitor: Suppresses TCDD-induced AhR DNA-binding (IC50 ~1 µM) for dioxin toxicity SAR studies. • Fluoride Detection: Enables selective F⁻ quantification (0.5-15 ppm) via Al(III) ensemble fluorescence turn-off. • Trace Metal Analysis: Quantifies Al(III) in urine at 0.88 µg/L LOD without organic solvents. • Industrial QC: Rapid spectrophotometric Mg determination in cement (25.3 ng/mL LOD, 4.7×10³ L mol⁻¹ cm⁻¹).

Molecular Formula C14H8O4
Molecular Weight 240.21 g/mol
CAS No. 103220-12-8
Cat. No. B034044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinizarin
CAS103220-12-8
Synonyms1,4-dihydroxy-9,10-anthraquinone
1,4-dihydroxyanthraquinone
1,4-dihydroxyanthraquinone, radiacal ion (1-)
anthrarufin
quinizarin
Molecular FormulaC14H8O4
Molecular Weight240.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)O)O
InChIInChI=1S/C14H8O4/c15-9-5-6-10(16)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-6,15-16H
InChIKeyGUEIZVNYDFNHJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityMODERATELY SOL IN ALCOHOL WITH RED COLOR
SOL IN ETHER WITH BROWN COLOR & YELLOW FLUORESCENCE
SOL WITH VIOLET COLOR IN AQ ALKALIES & IN AMMONIA
1 G SOL IN ABOUT 13 G OF BOILING GLACIAL ACETIC ACID
SOL IN HOT WATER & BENZENE
SOL IN POTASSIUM HYDROXIDE & SULFURIC ACID

Structure & Identifiers


Interactive Chemical Structure Model





Quinizarin Overview


Quinizarin (1,4-dihydroxyanthraquinone, Solvent Orange 86) is an anthraquinone derivative bearing hydroxyl substituents at the 1- and 4-positions, with a molecular weight of 240.21 g/mol and a melting point of 198–199°C [1]. It is formally derived from anthraquinone by replacement of two hydrogen atoms with hydroxyl groups [2]. As one of ten dihydroxyanthraquinone isomers, quinizarin occurs naturally in small amounts as a glycoside in the root of the madder plant (Rubia tinctorum) [1] and is commercially produced as an orange to red-brown crystalline powder .

Fluorescent probe development Al(III)-ensemble turn-off fluoride sensing system
Analytical reagent selection Trace metal quantification in biological and mineral matrices
Structure-activity relationship studies AhR antagonism pathway research with position-dependent isomer activity
Polymer & materials research Renewable-resource colorant for moderate-stability thermoplastics

Quinizarin vs. DHAQ Isomers


Dihydroxyanthraquinones (DHAQs) are not interchangeable due to position-dependent differences in metal chelation stoichiometry and biological activity. In magnesium complexation, 1-hydroxyanthraquinone forms a 2:1 chelate while quinizarin (1,4-DHAQ) forms a structurally distinct 1:1 chelate that is probably polymeric [1]. In biological systems, 1,4-DHAQ (quinizarin) and 1,8-DHAQ (danthron) both strongly suppress AhR DNA-binding with IC50 values ~1 µM, whereas 2,6-DHAQ (anthraflavic acid) exhibits only moderate effect, demonstrating that hydroxyl position determines potency [2].

Isomer shift
Hydroxyl position changes metal-chelation stoichiometry and biological potency; 2,6-DHAQ shows only moderate AhR antagonism.
Assay mismatch
Antimutagenicity profile of quinizarin may not transfer to alizarin or purpurin, which exhibit antimicrobial capacity against MRSA strains instead.
Matrix gap
Analytical validation in complex matrices such as urine and cement is reported for quinizarin but may not apply to other DHAQ isomers.

Quinizarin Quantitative Evidence


Fluoride Detection vs. 3-Hydroxyflavone

Quinizarin complexes with Al(III) to form a self-organized turn-on fluorescence system enabling fluoride detection across 0.5–15 ppm via a ligand-swap mechanism that turns fluorescence off [1]. In contrast, 3-hydroxyflavone-Al(III) complex, while also serving as a fluoride sensor, is reported with a more limited linear range of 2.8–20 ppm and is described as showing comparatively poorer sensitivity [2]. This direct head-to-head comparison demonstrates quinizarin's superior detection window.

Fluoride detection range
Head-to-head
Quinizarin-Al(III): 0.5–15 ppm
3-Hydroxyflavone-Al(III): 2.8–20 ppm
Reported broader lower-limit analytical window
Spectrofluorimetric turn-off, methanol medium
Fluoride sensing Fluorescent ensemble Spectrofluorimetry Analytical chemistry

Al(III) Trace Analysis in Urine

Using quinizarin as a fluorophore in solid surface fluorescence (SSF) methodology, Al(III) traces in 24-hour urine samples were quantified with a detection limit of 0.88 µg/L and a quantification limit of 2.69 µg/L, achieving a linear calibration range of 2.69–499.13 µg/L (R² = 0.9973) and average recovery close to 100% [1]. Class-level inference indicates that quinizarin provides an analytically robust alternative to conventional chromogenic reagents such as Alizarin Red S, which has been widely used for aluminum determination but lacks published validation data in complex urine matrices comparable to the quinizarin study [2].

Al(III) urine LOD
Class-level
LOD 0.88 µg/L LOQ 2.69 µg/L, R²=0.9973
Supports trace biomonitoring method development
Solid surface fluorescence in 24-h urine matrix
Aluminum quantification Solid surface fluorescence Trace metal analysis Biological monitoring

AhR Antagonism vs. DHAQ Isomers

In a cell-free AhR transformation assay, quinizarin (1,4-DHAQ) suppressed TCDD-induced AhR DNA-binding activity with an IC50 value around 1 µM, comparable to 1,5-DHAQ (anthrarufin) and 1,8-DHAQ (danthron) which also exhibited IC50 values around 1 µM [1]. In contrast, 2,6-DHAQ (anthraflavic acid) and unsubstituted anthraquinone showed only moderate suppressive effects, while 1,2-DHAQ (alizarin) was not among the strongly suppressive compounds in this study [1]. Quantitative structure-activity relationship analysis confirmed that hydroxyl groups at C1 or C4 positions are critical for strong AhR antagonism [1].

AhR antagonism IC50
Head-to-head
Quinizarin (1,4): ≈1 µM
1,5/1,8-DHAQ: ≈1 µM; 2,6-DHAQ: moderate only
Equivalent reported potency among 1,4/1,5/1,8 isomers
Cell-free AhR transformation assay, 0.1 nM TCDD
Aryl hydrocarbon receptor Dioxin antagonism Structure-activity relationship Toxicology

Antimutagenicity with S9 Activation

In Salmonella typhimurium TA98 and TA100 Ames assays, quinizarin and 1,8-dihydroxyanthraquinone both exhibited strong antimutagenic activity against promutagens requiring S9 metabolic activation, whereas purpurin and alizarin demonstrated antimicrobial capacity against MRSA strains rather than strong antimutagenicity [1]. This head-to-head comparison within the same study establishes that antimutagenic potency among commercial anthraquinones is substituent-position dependent, with 1,4- and 1,8-dihydroxy substitution patterns conferring strong antimutagenic properties.

Antimutagenicity profile
Head-to-head
Quinizarin: strong antimutagenicity
Alizarin/Purpurin: MRSA antimicrobial, not strong antimutagenicity
Reported position-dependent antimutagenicity classification
Ames TA98/TA100 with S9 metabolic activation
Antimutagenicity Ames test Genotoxicity Anthraquinone SAR

Light Stability as Polymer Colorant

In polyvinylchloride (PVC) processed at 200°C, quinizarin maintains good color intensity and saturation [1]. Among the series of natural and food-grade colorants evaluated, quinizarin exhibits light stability performance that approaches commercial lead chromate/molybdate orange colorants [1]. This class-level inference positions quinizarin as one of the best-performing renewable red colorants for applications requiring moderate heat and UV light stability, such as underground PVC water drainage pipes and indoor polypropylene applications [1].

Polymer light stability
Class-level
Approaches commercial Pb/Cr/Mo orangePVC processed at 200°C
Reported renewable colorant with moderate UV stability
Qualitative lightfastness assessment in thermoplastics
Polymer colorants Light stability Renewable colorants PVC processing

Spectrophotometric Mg Determination

Quinizarin serves as a spectrophotometric reagent for magnesium determination in Portland cement and cement clinker, forming a mono-ligand complex in 50% ethanol-water at pH 9.5–10.3 [1]. The method quantifies 0.5–3.9 µg/mL Mg with a molar absorptivity of 4.7 × 10³ L mol⁻¹ cm⁻¹ at 630 nm and a Sandell sensitivity of 0.88 × 10⁻³ µg cm⁻² [1]. The detection limit for Mg is 25.3 ng/mL (95% confidence), with no interference from normal cement constituents [1]. While class-level comparison to other chromogenic Mg reagents is not provided in this study, the validation demonstrates quinizarin's suitability for selective Mg analysis in complex mineral matrices.

Mg spectrophotometry
Method context
LOD 25.3 ng/mL Linear 0.5–3.9 µg/mL, ε=4.7×10³
Supports interference-free cement-matrix analysis
50% EtOH-H2O, pH 9.5–10.3, 630 nm
Magnesium determination Spectrophotometry Cement analysis Complexation

Quinizarin Recommended Applications


Fluoride Ion Sensing

Quinizarin-Al(III) fluorescent ensembles provide a cost-effective, one-pot system for fluoride detection in the 0.5–15 ppm concentration range via a turn-off fluorescence mechanism upon ligand swap with fluoride ions [1]. This validated methodology is suitable for environmental water analysis and quality control applications requiring selective fluoride quantification.

Aluminum Biomonitoring

Quinizarin-based solid surface fluorescence (SSF) enables trace aluminum quantification in 24-hour urine samples with a detection limit of 0.88 µg/L and quantification limit of 2.69 µg/L [1]. The method uses simple instrumentation without organic solvents and has been validated against electrothermal atomic absorption spectrometry (ETAAS), making it suitable for biomonitoring programs assessing aluminum exposure in populations.

AhR Antagonism Research

Quinizarin (1,4-DHAQ) suppresses TCDD-induced AhR DNA-binding activity with an IC50 of approximately 1 µM in cell-free assays [1]. This property makes quinizarin a valuable tool compound for structure-activity relationship studies investigating dioxin toxicity modulation and AhR-mediated pathways.

Polymer Colorant Applications

Quinizarin exhibits light stability in PVC and polypropylene approaching that of commercial lead chromate/molybdate orange pigments [1]. It maintains color intensity after processing at 200°C in PVC and is recommended for indoor polypropylene products and underground PVC drainage pipes requiring renewable-resource-derived red colorants.

Magnesium Determination in Cement and Clay

Quinizarin complexation enables spectrophotometric magnesium quantification in Portland cement, cement clinker, and raw clay with a linear range of 0.5–3.9 µg/mL Mg, molar absorptivity of 4.7 × 10³ L mol⁻¹ cm⁻¹ at 630 nm, and a detection limit of 25.3 ng/mL [1]. The method is interference-free for normal cement constituents and provides rapid, selective analysis for quality control in cement manufacturing.

Application
Selection Property
Validation Focus
Fluoride ion sensing
Turn-off fluorescence ensemble system
Linear range and lower detection limit
Aluminum biomonitoring research
Solid surface fluorescence in urine matrix
LOD/LOQ and recovery against ETAAS
AhR pathway antagonism studies
Cell-free DNA-binding suppression assay
IC50 and isomer-selectivity comparison
Polymer colorant development
Renewable-resource red colorant
Light stability in PVC and polypropylene
Magnesium determination in cement
Selective complexation at pH 9.5–10.3
Interference-free quantification in mineral matrices

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